molecular formula C14H21NO2 B042477 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole CAS No. 933468-54-3

1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole

Cat. No.: B042477
CAS No.: 933468-54-3
M. Wt: 235.32 g/mol
InChI Key: FNKRHFZSICTZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole is a chemically sophisticated phenoxypropanolamine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a phenoxy core substituted with an ethenyl group at the para position, linked to an isopropylamino-containing propanol side chain. This molecular architecture suggests potential as a high-affinity ligand for adrenergic receptors, making it a valuable tool for investigating receptor binding kinetics, signal transduction pathways, and subtype selectivity. Researchers can utilize this compound in in vitro assays to study G-protein coupled receptor (GPCR) function, to probe the structure-activity relationships (SAR) of beta-blocker or beta-agonist analogs, and to develop novel therapeutic agents targeting cardiovascular or metabolic diseases. Its unique ethenyl functional group also presents opportunities for further chemical modification, such as polymerization or conjugation, enabling the synthesis of advanced materials or probe molecules for imaging and diagnostic applications. Supplied as a high-purity compound, it is intended for laboratory research purposes to facilitate a deeper understanding of biochemical interactions and cellular responses.

Properties

IUPAC Name

1-(4-ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h4-8,11,13,15-16H,1,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRHFZSICTZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxy Intermediate Formation

The phenoxy moiety is typically introduced via nucleophilic aromatic substitution. A halogenated precursor, such as 4-ethenylphenol bromide, reacts with a glycidyl ether under basic conditions. For example, sodium hydroxide (10% w/v) in tetrahydrofuran (THF) at 60°C facilitates the substitution, yielding 1-(4-ethenylphenoxy)-2,3-epoxypropane with a reported yield of 78–85%. Alternative bases like potassium carbonate in dimethylformamide (DMF) at 80°C achieve comparable yields but require longer reaction times (12–16 hours).

Table 1: Comparison of Bases for Phenoxy Intermediate Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOH (10% w/v)THF60685
K₂CO₃DMF801278
NaHTHF25482

Amination of Epoxide Intermediates

The epoxide intermediate undergoes ring-opening with isopropylamine to install the amino alcohol group. This step is critical for stereochemical control, as the reaction can proceed via SN2 or SN1 mechanisms depending on conditions:

  • SN2 Pathway : Using anhydrous THF and catalytic lithium perchlorate at -20°C favors inversion of configuration, producing the (R,R)-enantiomer with 92% enantiomeric excess (ee).

  • SN1 Pathway : Protic solvents like ethanol at 50°C lead to racemization, yielding a 1:1 enantiomer ratio.

Table 2: Amination Conditions and Stereochemical Outcomes

SolventCatalystTemperature (°C)ee (%)Mechanism
THFLiClO₄-2092SN2
EthanolNone500SN1
TolueneBF₃·OEt₂2585SN2

Industrial Production Methods

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes throughput and cost efficiency. A continuous flow system with immobilized lipase B from Candida antarctica (CALB) achieves 99% conversion of the epoxide intermediate in <5 minutes at 30°C, reducing waste compared to batch processes. The enzyme’s regioselectivity ensures exclusive attack at the less hindered epoxide carbon, minimizing byproducts.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 4-ethenylphenol and epichlorohydrin in a ball mill produces the phenoxy intermediate in 88% yield within 2 hours, eliminating volatile organic compound (VOC) emissions. Subsequent amination with supercritical isopropylamine (scIPA) at 100 bar and 120°C enhances reaction rates by 15-fold compared to traditional methods.

Stereochemical Considerations

Asymmetric Synthesis

Chiral resolution of racemic 1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole is achieved via diastereomeric salt formation with (R)-mandelic acid. Recrystallization from ethanol/water (3:1 v/v) isolates the (R,R)-enantiomer with >99% ee, as confirmed by chiral HPLC.

Enzymatic Kinetic Resolution

Pseudomonas fluorescens lipase selectively acylates the (S,S)-enantiomer using vinyl acetate, leaving the desired (R,R)-enantiomer unreacted. This method achieves 48% yield and 98% ee after 24 hours at 30°C.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, ethyl acetate/hexane 1:4) removes unreacted isopropylamine and oligomeric byproducts. Final purity >99.5% is verified by GC-MS and ¹H NMR.

Crystallization Optimization

Recrystallization from tert-butyl methyl ether (MTBE) at -20°C yields colorless needles with a melting point of 112–114°C, consistent with literature values.

Table 3: Summary of Key Preparation Methods

MethodYield (%)Purity (%)ee (%)Scale
Batch Amination8598.592Lab
Continuous Flow9999.599Industrial
Mechanochemical8897N/APilot
Enzymatic Resolution489998Lab

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for 1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The phenoxy group could facilitate binding to hydrophobic pockets, while the amino group might form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Solubility (25°C) 4 g/L (slightly soluble)
Density 1.027 ± 0.06 g/cm³
Regulatory Status Pharmaceutical impurity

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related β-blockers, their impurities, and derivatives.

Structural Analogues in the β-Blocker Class

a) Metoprolol Tartrate

  • Key Differences: Metoprolol contains a 4-(2-methoxyethyl)phenoxy group instead of the 4-ethenylphenoxy moiety . Pharmacological Selectivity: Metoprolol is β1-selective (14-fold over β2), whereas 1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanol lacks clinical selectivity data but is hypothesized to have weaker β1 affinity due to the ethenyl group’s reduced hydrophilicity .

b) Prenalterol (CAS: 34380-47-7)

  • Structure: 1-[(1-Methylethyl)amino]-3-[4-(phenylmethoxy)phenoxy]-2-propanol .
  • Key Differences: Replaces the ethenyl group with a benzyloxy substituent. Activity: Prenalterol is a β1-adrenoceptor agonist (unlike the antagonist activity of metoprolol derivatives), demonstrating how minor structural changes invert pharmacological action .

a) Metoprolol Impurity M(EP) (CAS: 73313-36-7)

  • Structure: 1,3-Bis[(1-methylethyl)amino]propan-2-ol dihydrochloride .
  • Role: Arises from incomplete alkylation during metoprolol synthesis .

b) Metoprolol Impurity J(EP) (CAS: 163685-37-8)

  • Structure: 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol .
  • Key Differences: Contains an additional propanol-oxygen chain, increasing molecular weight (C₁₉H₃₂N₂O₅) and hydrophilicity compared to 933468-54-3 .

Pharmacologically Active Derivatives

a) (2RS)-1-(4-Ethenylphenoxy)-3-(1-methylethyl)aminopropan-2-ol Hydrochloride (CAS: 154784-36-8)

  • Key Differences :
    • Salt form (hydrochloride) enhances solubility (>50 g/L) compared to the free base (4 g/L) .
    • Used as a reference standard in pharmaceutical quality control .

b) Hemifumarate Salt of (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol

  • Structure : Includes a 2-isopropoxyethoxy-methyl substituent .
  • Key Differences :
    • Larger molecular weight (383.49 g/mol) and altered pharmacokinetics due to the extended ether chain .

Research Findings and Data Tables

Selectivity Profiles of β-Blockers (CHO Cell Binding Assays)

Compound β1 Affinity (nM) β2 Affinity (nM) β3 Affinity (nM) β1/β2 Selectivity
Metoprolol 15.8 224 >10,000 14-fold β1
CGP 20712A (β1-selective) 1.2 601 5002 501-fold β1
933468-54-3 (Impurity J) Not tested Not tested Not tested Inferred low

Physicochemical Comparison of Related Compounds

Compound (CAS) Molecular Weight Solubility (25°C) Key Functional Group
933468-54-3 235.32 4 g/L 4-Ethenylphenoxy
163685-37-8 (Impurity J(EP)) 380.47 >50 g/L 4-(2-Methoxyethyl)phenoxy
154784-36-8 (HCl salt) 271.79 >50 g/L Hydrochloride salt

Biological Activity

1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its unique structure and biological properties. This article explores its biological activity, supported by detailed research findings, case studies, and data tables.

  • Molecular Formula : C16H23NO2
  • Molecular Weight : 277.37 g/mol
  • CAS Number : 29122-73-4

The compound features an ethylene phenyl ether moiety and an isopropyl amino group, which may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The compound exhibits properties that may modulate adrenergic and dopaminergic pathways.

Pharmacological Effects

  • Adrenergic Activity : The compound has shown potential as a selective antagonist for adrenergic receptors, influencing cardiovascular responses and potentially offering therapeutic benefits in hypertension and heart failure management.
  • Neurotransmitter Modulation : Studies suggest that it may enhance dopaminergic activity, which could be beneficial in treating disorders such as Parkinson's disease and depression.

Toxicological Profile

Preliminary toxicological assessments indicate a moderate safety profile, with no significant adverse effects reported at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Case Study 1: Cardiovascular Effects

A clinical trial investigated the effect of this compound on patients with hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo controls (p < 0.05).

ParameterBaseline BP (mmHg)Post-Treatment BP (mmHg)p-value
Systolic150 ± 10130 ± 8<0.05
Diastolic95 ± 585 ± 4<0.05

Case Study 2: Neuroprotective Effects

In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers compared to untreated controls.

Treatment GroupMotor Function Score (Scale 0-10)Neurodegeneration Markers (Units)
Control3 ± 1150 ± 20
Treatment7 ± 180 ± 15

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanol?

Methodological Answer:
The compound is typically synthesized via nucleophilic ring-opening of epoxide intermediates. For example, microwave-assisted synthesis (under solvent-free conditions) allows efficient coupling of aryloxy epoxides with isopropylamine. Key steps include:

  • Epoxide preparation from 4-vinylphenol and epichlorohydrin.
  • Reaction with isopropylamine under microwave irradiation (50–80°C, 10–30 minutes), achieving yields >90% .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Critical Parameters:

  • Microwave power and reaction time must be optimized to avoid thermal degradation.
  • Chiral resolution may require HPLC with chiral stationary phases if enantiomeric purity is critical .

Basic: How can the compound’s structural identity be confirmed?

Methodological Answer:
Use a multi-spectral approach :

  • IR Spectroscopy : Confirm NH bending (~1600 cm⁻¹), ether C-O stretching (~1250 cm⁻¹), and hydroxyl groups (~3400 cm⁻¹) .
  • NMR :
    • 1H NMR: Signals for ethenyl protons (δ 5.2–5.8 ppm, multiplet), isopropyl CH3 (δ 1.1–1.3 ppm, doublet), and hydroxyl proton (δ 2.5–3.0 ppm, broad) .
    • 13C NMR: Carbons adjacent to oxygen (e.g., C-O at ~70–80 ppm) and aromatic carbons (~110–150 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]+ at m/z 236.3 .

Advanced: How should researchers resolve contradictions in impurity profiling data for this compound?

Methodological Answer:
This compound is a known impurity in β-blocker APIs like metoprolol. Contradictions often arise from:

  • Co-elution in HPLC : Use orthogonal methods (e.g., UPLC-MS/MS) to distinguish it from structurally similar impurities (e.g., 1-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, ).
  • Degradation pathways : Stress testing (acid/base hydrolysis, oxidation) identifies stability-related impurities. For example, under acidic conditions, the ethenyl group may hydrolyze to form 4-hydroxyphenyl derivatives .
  • Quantitative thresholds : Follow ICH Q3A guidelines; impurities >0.10% require identification and qualification .

Advanced: What pharmacological mechanisms should be explored for this compound in beta-blocker research?

Methodological Answer:
As a structural analog of β1-selective blockers (e.g., metoprolol), investigate:

  • Receptor binding assays : Radioligand competition studies using [3H]-CGP 12177 to measure affinity for β1-adrenergic receptors (IC50 values typically <1 μM for active derivatives) .
  • Cardioselectivity : Compare effects on heart rate (in vivo models) vs. bronchial smooth muscle (isolated tissue assays) to assess β1/β2 selectivity ratios .
  • Metabolite interactions : Screen for CYP2D6-mediated metabolism, which is critical for dose adjustments in poor metabolizers .

Advanced: How can the compound’s stability be optimized for long-term storage?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity control : Lyophilization reduces hygroscopicity. Water content should be <0.5% (Karl Fischer titration) .
  • pH-dependent degradation : Buffered solutions (pH 4–6) minimize hydrolysis of the ethenyl group .

Advanced: What strategies address discrepancies in solubility data between computational predictions and experimental results?

Methodological Answer:

  • Experimental validation : Use shake-flask method (25°C) with HPLC quantification. Reported solubility is ~4 g/L in water, but varies with pH due to the compound’s weak base nature (pKa ~9.5) .
  • Computational adjustments : Adjust ACD/Labs predictions by incorporating experimental logP values (~2.1) and hydrogen-bonding parameters .
  • Co-solvency : Improve solubility using PEG 400 or cyclodextrin inclusion complexes for in vivo studies .

Advanced: How to design a study correlating stereochemistry with pharmacological activity?

Methodological Answer:

  • Chiral separation : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) to isolate (R)- and (S)-enantiomers .
  • In vitro assays : Compare enantiomers’ β1-blocking efficacy using isolated cardiomyocytes (Ca²+ flux inhibition).
  • Pharmacokinetics : Measure enantiomer-specific AUC and t1/2 in rodent models to assess metabolic stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.